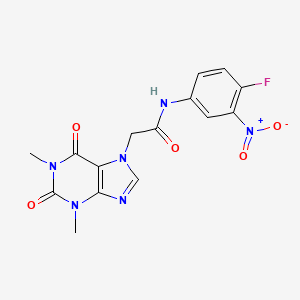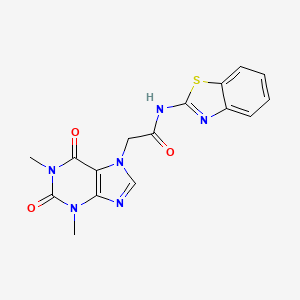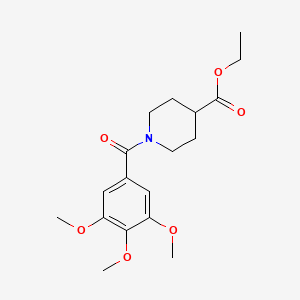![molecular formula C21H14F3NO2 B3459380 N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B3459380.png)
N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide
描述
N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide is not fully understood. It is believed to act as a modulator of ion channels and receptors, affecting their activity and function. It has been shown to modulate the activity of voltage-gated sodium channels, N-methyl-D-aspartate (NMDA) receptors, and transient receptor potential (TRP) channels.
Biochemical and Physiological Effects:
N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of voltage-gated sodium channels, reducing the influx of sodium ions into cells and decreasing neuronal excitability. It has also been shown to modulate the activity of NMDA receptors, affecting synaptic plasticity and learning and memory processes. Additionally, it has been shown to modulate the activity of TRP channels, affecting pain perception and thermoregulation.
实验室实验的优点和局限性
N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide has several advantages for lab experiments. It has high fluorescence intensity and photostability, making it an ideal fluorescent dye for imaging studies. It also has the ability to modulate the activity of ion channels and receptors, making it a useful tool for electrophysiology studies. However, its use is limited by its potential toxicity and lack of specificity for certain ion channels and receptors.
未来方向
There are several future directions for the use of N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide in scientific research. One direction is the development of more specific modulators for ion channels and receptors. Another direction is the use of N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide in drug discovery and development for the treatment of various diseases such as pain and neurological disorders. Additionally, the use of N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide in combination with other fluorescent dyes and calcium indicators could provide more insights into intracellular signaling pathways.
科学研究应用
N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide has been used in various scientific research studies such as fluorescence microscopy, calcium imaging, and electrophysiology. It has been used as a fluorescent dye to label cells and tissues for imaging studies due to its high fluorescence intensity and photostability. It has also been used as a calcium indicator to monitor intracellular calcium levels in cells. Additionally, it has been used as a modulator of ion channels and receptors in electrophysiology studies.
属性
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3NO2/c22-21(23,24)15-9-3-4-10-16(15)25-20(26)19-13-7-1-5-11-17(13)27-18-12-6-2-8-14(18)19/h1-12,19H,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYPUZGBKWMLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3459304.png)

![7-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3459320.png)




![3,4,5-triethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3459357.png)
![N-[3-(acetylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3459365.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B3459387.png)
![3-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-ethoxybenzamide](/img/structure/B3459393.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3459399.png)
![N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B3459407.png)